1-Anilino-3-butoxypropane-2-thiol
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Overview
Description
1-Anilino-3-butoxypropane-2-thiol is an organic compound that features both an aniline group and a thiol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Anilino-3-butoxypropane-2-thiol can be achieved through several methods. One common approach involves the reaction of aniline with 3-butoxypropane-2-thiol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of Grignard reagents or other organometallic compounds to facilitate the formation of the thiol group .
Chemical Reactions Analysis
1-Anilino-3-butoxypropane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Common reagents used in these reactions include sodium hydrosulfide, thiourea, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Anilino-3-butoxypropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Anilino-3-butoxypropane-2-thiol involves its interaction with molecular targets through its thiol group. Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
1-Anilino-3-butoxypropane-2-thiol can be compared to other thiol-containing compounds such as ethanethiol and 1-butanethiol. . Similar compounds include:
Properties
CAS No. |
75151-05-2 |
---|---|
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
1-anilino-3-butoxypropane-2-thiol |
InChI |
InChI=1S/C13H21NOS/c1-2-3-9-15-11-13(16)10-14-12-7-5-4-6-8-12/h4-8,13-14,16H,2-3,9-11H2,1H3 |
InChI Key |
KRESJMJLBZEDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CNC1=CC=CC=C1)S |
Origin of Product |
United States |
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